1-((3-Fluoro-4-methylpyridin-2-yl)methyl)-1H-pyrazol-3-amine
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Overview
Description
1-((3-Fluoro-4-methylpyridin-2-yl)methyl)-1H-pyrazol-3-amine is a compound that belongs to the class of fluorinated pyridines These compounds are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Fluoro-4-methylpyridin-2-yl)methyl)-1H-pyrazol-3-amine typically involves the following steps:
Preparation of 3-Fluoro-4-methylpyridine: This can be achieved through various methods, including the Umemoto reaction and the Balz-Schiemann reaction.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound.
Coupling of the Pyridine and Pyrazole Moieties: This step involves the coupling of the 3-fluoro-4-methylpyridine with the pyrazole ring using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((3-Fluoro-4-methylpyridin-2-yl)methyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-((3-Fluoro-4-methylpyridin-2-yl)methyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-((3-Fluoro-4-methylpyridin-2-yl)methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylpyridine: A precursor in the synthesis of the target compound.
1H-Pyrazol-3-amine: Another building block used in the synthesis.
Fluoropyridines: A class of compounds with similar fluorine substitution patterns.
Uniqueness
1-((3-Fluoro-4-methylpyridin-2-yl)methyl)-1H-pyrazol-3-amine is unique due to its specific combination of a fluorinated pyridine ring and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H11FN4 |
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Molecular Weight |
206.22 g/mol |
IUPAC Name |
1-[(3-fluoro-4-methylpyridin-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H11FN4/c1-7-2-4-13-8(10(7)11)6-15-5-3-9(12)14-15/h2-5H,6H2,1H3,(H2,12,14) |
InChI Key |
MXKHYCINIFRWOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)CN2C=CC(=N2)N)F |
Origin of Product |
United States |
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